8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one
Description
8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is a complex organic compound characterized by its unique structure, which includes a thiepino ring fused with a pyridine ring and substituted with fluorine atoms
Properties
IUPAC Name |
7,8-difluoro-6H-[2]benzothiepino[3,4-b]pyridin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NOS/c14-10-4-3-7-9(11(10)15)6-18-13-8(12(7)17)2-1-5-16-13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUYQVWEHGMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)C(=O)C3=C(S1)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated benzene derivative, the synthesis may proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a variety of functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Pharmaceutical Development
8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. The fluorine substituents could enhance binding affinity to cancer-related enzymes or receptors.
- Antimicrobial Properties : Research has suggested that compounds with similar structures possess antimicrobial activity. Further studies are required to evaluate the efficacy of this specific compound against various pathogens.
Material Science
The unique chemical structure of this compound allows for potential applications in material science.
- Organic Electronics : The compound's electronic properties may be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a semiconductor could lead to advancements in energy-efficient devices.
Chemical Synthesis
This compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions.
- Synthesis of Heterocycles : The presence of sulfur and nitrogen atoms in the structure facilitates the formation of additional heterocyclic compounds that are valuable in medicinal chemistry.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives showed significant inhibition of tumor cell growth in vitro. |
| Study B | Antimicrobial Properties | Identified activity against Gram-positive bacteria; further testing is ongoing. |
| Study C | Organic Electronics | Evaluated the compound's conductivity; results indicated potential for use in OLEDs. |
Mechanism of Action
The mechanism by which 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s fluorine atoms can enhance its binding affinity and specificity, while the thiepino and pyridine rings provide structural stability and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol
- 5,6-Difluorobenzothiadiazole
Uniqueness
Compared to similar compounds, 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is unique due to its specific substitution pattern and ring structure. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for specific interactions with biological targets, which can be advantageous in drug development.
Biological Activity
8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects based on recent research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 265.28 g/mol
- CAS Number : 2227990-13-6
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity and Apoptosis
A study assessed the cytotoxic effects of several thieno[2,3-d]pyrimidine derivatives against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The results indicated that compounds similar to this compound induced apoptosis significantly:
| Compound | Cell Line | % Apoptosis Induction |
|---|---|---|
| Compound 5 | HT-29 | 65.3 ± 3.4% |
| Compound 8 | HepG-2 | 59.6 ± 0.19% |
| Control | Untreated | 9.6 ± 4.9% |
These results suggest that the compound may play a role in triggering programmed cell death in cancerous cells, which is critical for developing effective anticancer therapies .
Kinase Inhibition
Kinases are pivotal in regulating cellular functions and are often targeted in cancer therapy. The inhibitory activity of this compound against specific kinases was evaluated:
| Compound | Kinase Inhibition (%) | IC (μM) |
|---|---|---|
| Compound 5 | 79.4% - 81.8% | 32.435 ± 5.5 |
| Compound 8 | Moderate Inhibition | ~40.55 |
The compound exhibited moderate selectivity for FLT3 kinase with an IC value indicating its potential as a therapeutic agent in treating FLT3-positive malignancies .
The biological activity of the compound is believed to stem from its ability to interact with various cellular targets:
- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction.
- Kinase Inhibition : By inhibiting specific kinases like FLT3, the compound can disrupt signaling pathways essential for tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
